molecular formula C17H13NO B14420531 Phenol, 4-[(2-naphthalenylimino)methyl]- CAS No. 83919-58-8

Phenol, 4-[(2-naphthalenylimino)methyl]-

Cat. No.: B14420531
CAS No.: 83919-58-8
M. Wt: 247.29 g/mol
InChI Key: KIDGOIWJIPASMH-UHFFFAOYSA-N
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Description

Phenol, 4-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a naphthalenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for Phenol, 4-[(2-naphthalenylimino)methyl]- are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-[(2-naphthalenylimino)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. It may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[2-(methylamino)ethyl]-
  • Phenol, 4-methyl-2-[1-(1-naphthalenylimino)ethyl]-

Uniqueness

Phenol, 4-[(2-naphthalenylimino)methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

83919-58-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-(naphthalen-2-yliminomethyl)phenol

InChI

InChI=1S/C17H13NO/c19-17-9-5-13(6-10-17)12-18-16-8-7-14-3-1-2-4-15(14)11-16/h1-12,19H

InChI Key

KIDGOIWJIPASMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)O

Origin of Product

United States

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